

Application Note and Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)propionic acid

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)propionic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Methoxyphenyl)propionic acid, also known as p-methoxyhydrocinnamic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry.[1][2] This document provides a detailed experimental protocol for the synthesis of **3-(4-Methoxyphenyl)propionic acid** via the catalytic hydrogenation of 3-(4-methoxyphenyl)acrylic acid. The protocol is presented with comprehensive data and visualizations to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of **3-(4-Methoxyphenyl)propionic acid** is provided in the table below.



Property	Value	Reference
Molecular Formula	C10H12O3	[3][4]
Molecular Weight	180.20 g/mol	[2][5]
CAS Number	1929-29-9	[3][5]
Melting Point	98-103 °C	[5][6]
Appearance	White to light beige crystalline powder	[1]
Purity	≥98%	[5]
InChI Key	FIUFLISGGHNPSM- UHFFFAOYSA-N	[3][5]
SMILES	COc1ccc(CCC(O)=O)cc1	[5]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the synthesis of **3-(4-Methoxyphenyl)propionic acid** from 3-(4-methoxyphenyl)acrylic acid using catalytic hydrogenation. This method is highly efficient, with reported yields exceeding 95%.[1][6]

Materials and Reagents:

- 3-(4-methoxyphenyl)acrylic acid (4-methoxycinnamic acid)
- 10% Palladium on activated carbon (Pd/C)
- Tetrahydrofuran (THF)
- Methanol (optional, for catalyst wetting)
- Hydrogen gas (H₂)
- Filter agent (e.g., Celite)

Equipment:

Methodological & Application





- Round-bottom flask
- Magnetic stirrer and stir bar
- Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
- Vacuum filtration apparatus (Büchner funnel and flask)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 15 g (84.2 mmol) of 3-(4-methoxyphenyl)acrylic acid in 50 mL of tetrahydrofuran.[1][6]
- Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon to the solution. The catalyst should be handled with care, preferably in a fume hood.
- Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1][6]
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 5 hours.[1][6]
- Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of tetrahydrofuran to ensure complete recovery of the product.
- Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.



Product Isolation: The resulting white solid is the desired product, 3-(4-Methoxyphenyl)propionic acid. The product can be further purified by recrystallization if necessary. A reported yield for this method is 95.2%, with a melting point of 102-103 °C.[6]

Characterization Data

The structure and purity of the synthesized **3-(4-Methoxyphenyl)propionic acid** can be confirmed by various spectroscopic methods.

Spectroscopic Data	
¹H NMR (CDCl₃, 399.65 MHz)	δ (ppm): 11.0 (s, 1H, COOH), 7.12 (d, 2H, Ar-H), 6.83 (d, 2H, Ar-H), 3.78 (s, 3H, OCH ₃), 2.89 (t, 2H, CH ₂), 2.64 (t, 2H, CH ₂)[7]
IR Spectrum	Available through the NIST WebBook[3]
Mass Spectrum	Available through the NIST WebBook[4]

Alternative Synthetic Routes

While catalytic hydrogenation is a highly effective method, other synthetic strategies can be employed.

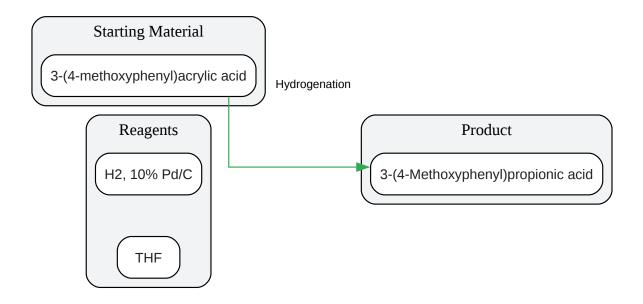
- Perkin Reaction: This reaction can be used to synthesize cinnamic acids from aromatic aldehydes.[8][9][10] 4-Methoxybenzaldehyde could be reacted with acetic anhydride in the presence of a base to form 4-methoxycinnamic acid, which can then be reduced to the target compound.
- Malonic Ester Synthesis: This is a versatile method for preparing carboxylic acids.[11][12][13]
 The synthesis would involve the alkylation of diethyl malonate with 4-methoxybenzyl halide, followed by hydrolysis and decarboxylation to yield 3-(4-Methoxyphenyl)propionic acid.

 [14]

Visualizations

Synthetic Pathway:



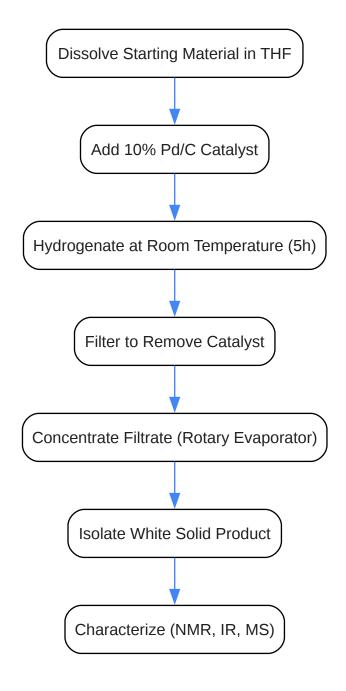


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Caption: Synthetic route to **3-(4-Methoxyphenyl)propionic acid**.

Experimental Workflow:





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Caption: Workflow for the synthesis of **3-(4-Methoxyphenyl)propionic acid**.

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